Selective Disruption of Drp1-Fis1 Interaction Without Affecting Drp1-Mff or Drp1-Mid51 Binding
In co-immunoprecipitation assays using SH-SY5Y neuronal cells, P110 (1 µM) selectively blocked the Drp1-Fis1 interaction (P<0.01 vs. MPP+-treated group) while having no detectable effect on the interaction between Drp1 and Mff or between Drp1 and MIEF1 (Mid51) [1]. This was independently confirmed in a 2024 acute kidney injury study in which P110 disrupted the Drp1-Fis1 interaction 'without affecting the binding of Drp1 to other mitochondrial receptors such as MFF and Mid51' [2]. In the Nature Communications 2023 study, single-cell PLA assays confirmed that P110 blocked the LPS-induced increase in Drp1-Fis1 association while leaving Drp1-Mff interaction (which mediates physiological fission) unaffected [3]. This selectivity profile is not replicated by Mdivi-1, which inhibits all Drp1 GTPase activity indiscriminately.
| Evidence Dimension | Selectivity of Drp1 adaptor protein interaction disruption |
|---|---|
| Target Compound Data | P110 (1 µM) significantly blocks Drp1-Fis1 co-IP signal; no effect on Drp1-Mff or Drp1-Mid51 co-IP signal |
| Comparator Or Baseline | TAT47-57 carrier control (no inhibition); P113 and P109 (weaker or no inhibition of Drp1-Fis1); Mdivi-1 (non-selective — inhibits all Drp1 GTPase activity regardless of adaptor) |
| Quantified Difference | P110: Drp1-Fis1 interaction reduced (P<0.01); Drp1-Mff and Drp1-Mid51: not significantly different from control. Mdivi-1 cannot distinguish between Drp1-Fis1 and Drp1-Mff pathways. |
| Conditions | SH-SY5Y human neuroblastoma cells treated with 1 µM peptide for 1 h followed by MPP+ (2 mM, 1 h); co-IP with anti-Fis1, anti-Mff, anti-MIEF1 antibodies, IB with anti-Drp1 [1]; also confirmed in mouse kidney IRI model in vivo [2]; and in H9c2 cardiomyocytes with LPS stimulation [3]. |
Why This Matters
This selectivity is the core scientific differentiator: TAT-P110 uniquely enables researchers to dissect Fis1-dependent pathological fission from Mff-dependent physiological fission — a separation-of-function capability that broad-spectrum Drp1 inhibitors cannot provide, making TAT-P110 the preferred tool for target-validation studies where sparing physiological mitochondrial quality control is essential.
- [1] Qi X, Qvit N, Su YC, Mochly-Rosen D. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity. J Cell Sci. 2013;126(Pt 3):789-802. (Fig. 2E: SH-SY5Y co-IP data showing selective disruption of Drp1-Fis1 but not Drp1-Mff or Drp1-MIEF1). View Source
- [2] Song Z, Xia Y, Shi L, et al. Inhibition of Drp1-Fis1 interaction alleviates aberrant mitochondrial fragmentation and acute kidney injury. Cell Mol Biol Lett. 2024;29:32. View Source
- [3] Zacharioudakis E, Agianian B, Kumar MV, et al. Targeting an allosteric site in dynamin-related protein 1 to inhibit Fis1-mediated mitochondrial dysfunction. Nat Commun. 2023;14:4356. (Fig. 5g-i: Drp1-Mff PLA not affected by P110 or SC9). View Source
